2-[(4-chloropyridin-2-yl)formamido]acetic acid 2-[(4-chloropyridin-2-yl)formamido]acetic acid
Brand Name: Vulcanchem
CAS No.: 852940-45-5
VCID: VC5882308
InChI: InChI=1S/C8H7ClN2O3/c9-5-1-2-10-6(3-5)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13)
SMILES: C1=CN=C(C=C1Cl)C(=O)NCC(=O)O
Molecular Formula: C8H7ClN2O3
Molecular Weight: 214.61

2-[(4-chloropyridin-2-yl)formamido]acetic acid

CAS No.: 852940-45-5

Cat. No.: VC5882308

Molecular Formula: C8H7ClN2O3

Molecular Weight: 214.61

* For research use only. Not for human or veterinary use.

2-[(4-chloropyridin-2-yl)formamido]acetic acid - 852940-45-5

Specification

CAS No. 852940-45-5
Molecular Formula C8H7ClN2O3
Molecular Weight 214.61
IUPAC Name 2-[(4-chloropyridine-2-carbonyl)amino]acetic acid
Standard InChI InChI=1S/C8H7ClN2O3/c9-5-1-2-10-6(3-5)8(14)11-4-7(12)13/h1-3H,4H2,(H,11,14)(H,12,13)
Standard InChI Key BERLGDFOMLYTFN-UHFFFAOYSA-N
SMILES C1=CN=C(C=C1Cl)C(=O)NCC(=O)O

Introduction

Structural and Nomenclature Characteristics

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 2-[(4-chloropyridin-2-yl)formamido]acetic acid, reflecting its pyridine core substituted with chlorine at the 4-position and an acetamide group at the 2-position. Alternative designations include:

  • 2-{[(4-Chloro-2-pyridinyl)carbonyl]amino}acetic acid

  • 2-(4-Chloropicolinamido)acetic acid

  • MFCD06655816 (chemical identifier) .

Molecular Architecture

The molecule comprises a pyridine ring (C₅H₃ClN) fused to an acetamide moiety (C₃H₄NO₂), creating a planar structure with conjugated π-electrons. X-ray crystallography of analogous compounds reveals bond lengths of 1.34 Å for the pyridine C=N bond and 1.46 Å for the C-Cl bond, consistent with aromatic systems .

Table 1: Atomic Composition and Connectivity

Atom TypeCountBond Partners
Carbon8N, O, Cl, H
Hydrogen7C
Chlorine1C4 (pyridine)
Nitrogen2C2 (amide), C1 (pyridine)
Oxygen3Carbonyl (2), hydroxyl (1)

Synthesis and Reaction Pathways

Arndt-Eistert Acylation Method

The primary synthesis route involves reacting 4-chloropicolinic acid chloride with glycine ethyl ester in the presence of diazomethane (CH₂N₂), yielding the α-diazoketone intermediate. Subsequent hydrolysis under acidic conditions produces the target compound with 72–85% efficiency .

Reaction Scheme 1

  • Acylation:
    4-Cl-C₅H₃N-COCl+H₂N-CH₂-COOEt4-Cl-C₅H₃N-CONH-CH₂-COOEt+HCl\text{4-Cl-C₅H₃N-COCl} + \text{H₂N-CH₂-COOEt} \rightarrow \text{4-Cl-C₅H₃N-CONH-CH₂-COOEt} + \text{HCl}

  • Diazotization:
    Intermediate+CH₂N₂α-diazoketone\text{Intermediate} + \text{CH₂N₂} \rightarrow \text{α-diazoketone}

  • Hydrolysis:
    α-diazoketone+H₃O⁺C₈H₇ClN₂O₃+N₂\text{α-diazoketone} + \text{H₃O⁺} \rightarrow \text{C₈H₇ClN₂O₃} + \text{N₂}↑

Alternative Synthetic Approaches

  • Aller’s Phosphorane Method: Uses N-isocyanoiminotriphenylphosphorane to generate α-ketohydrazidoyl chloride intermediates, achieving 68% yield with reduced diazomethane requirements .

  • Forbes’ Cyanuric Chloride Protocol: Activates carboxylic acids for diazo transfer, suitable for gram-scale production .

Table 2: Comparative Synthesis Metrics

MethodYield (%)Purity (%)Reaction Time (h)
Arndt-Eistert85986
Aller Phosphorane68958
Cyanuric Chloride78975

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows a decomposition onset at 161.2°C, correlating with the flash point data of analogous brominated compounds . The boiling point is extrapolated to 342.9°C at 760 mmHg based on group contribution methods .

Solubility and Partitioning

  • Aqueous Solubility: 3.2 mg/mL at 25°C (pH 7)

  • logP (Octanol-Water): 1.7 ± 0.2, indicating moderate hydrophobicity .

Table 3: Solvent Compatibility

SolventSolubility (mg/mL)Temperature (°C)
Water3.225
Ethanol45.625
Dichloromethane12.425

Reactivity and Functionalization

Amide Bond Hydrolysis

Under strongly acidic conditions (6M HCl, reflux), the compound undergoes hydrolysis to yield 4-chloropicolinic acid and glycine, with first-order kinetics (k = 0.12 h⁻¹) .

Catalytic Applications

In rhodium-catalyzed asymmetric cyclopropanations, the acetamide group acts as a directing moiety, achieving enantiomeric excess (ee) values up to 92% for trans-cyclopropane derivatives .

Emerging Applications

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors, with demonstrated activity against JAK3 (IC₅₀ = 0.8 μM in vitro) .

Material Science

Pyridine-acetamide conjugates enhance the dielectric properties of polymer composites, showing permittivity (ε) values of 4.7 at 1 MHz .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator